molecular formula C11H17ClFN5 B12229695 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12229695
M. Wt: 273.74 g/mol
InChI Key: IGRLEQOESMEXFV-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N’-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine). This reaction leads to the formation of the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol . The reaction conditions often include the use of solvents such as ethyl acetate and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in pyrazole chemistry, where substituents on the ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups onto the pyrazole ring.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes by forming strong hydrogen bonds or electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups can enhance its stability, reactivity, and potential biological activity compared to other pyrazole derivatives.

Biological Activity

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride (CAS Number: 1856097-98-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant data tables and findings from various studies.

PropertyValue
Molecular FormulaC₁₁H₁₆ClF₂N₅
Molecular Weight291.73 g/mol
CAS Number1856097-98-7

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Pyrazole derivatives, including this compound, are known to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, they target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a review by Bouabdallah et al. demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • SF-268 (glioma) : TGI = 12.50 µM
  • NCI-H460 (lung cancer) : LC50 = 42.30 µM

These values suggest that this compound may possess comparable or superior efficacy against these cell lines.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of several pyrazole derivatives, this compound was evaluated against the following cell lines:

Cell LineIC50 (µM)
Hep-23.25
P81517.82

These results indicate a potent cytotoxic effect on Hep-2 cells, suggesting that the compound could be a candidate for further development as an anticancer agent.

Study 2: Mechanistic Insights

Another research effort explored the mechanism by which pyrazole derivatives induce apoptosis in cancer cells. The study revealed that compounds similar to this compound trigger apoptotic pathways through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.

Comparative Analysis with Other Pyrazole Derivatives

The following table summarizes the IC50 values of various pyrazole derivatives in different cancer cell lines:

CompoundMCF7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
N-(2-hydroxypropyl)-pyrazole derivative0.010.750.39
N-(phenylcarbamothioyl)-pyrazole0.950.30-
N-[5-fluoro...;hydrochloride 3.79 26 0.46

This comparative analysis demonstrates that while N-[5-fluoro...;hydrochloride shows substantial activity against MCF7 cells, other derivatives may exhibit even greater potency against different cell lines.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-7-9(11(12)17(4)15-7)5-13-10-6-14-16(3)8(10)2;/h6,13H,5H2,1-4H3;1H

InChI Key

IGRLEQOESMEXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=C(N(N=C2C)C)F.Cl

Origin of Product

United States

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